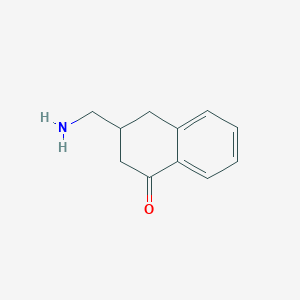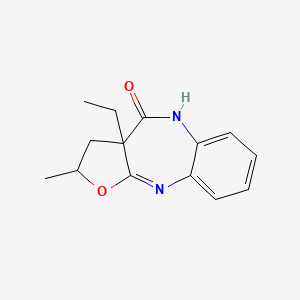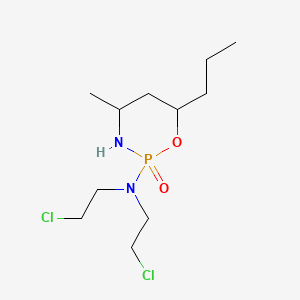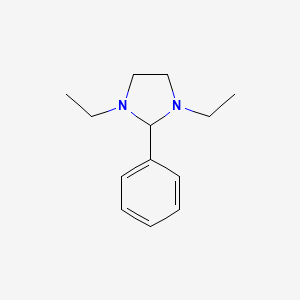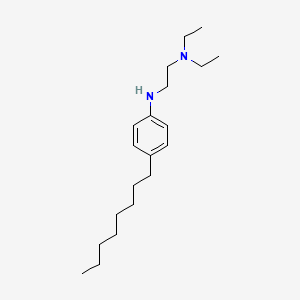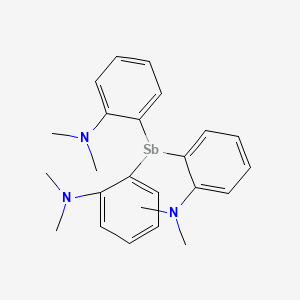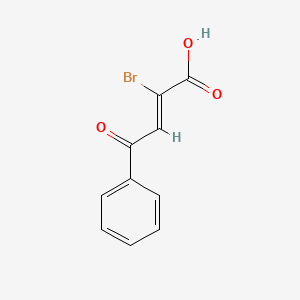![molecular formula C9H13NO3S B14439766 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid CAS No. 80071-59-6](/img/structure/B14439766.png)
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a sulfonic acid group and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using sulfur trioxide and fuming sulfuric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. The use of continuous reactors and advanced separation techniques can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-[(Propan-2-yl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the isopropylamino group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide: This compound shares structural similarities but features a thiazole ring instead of a benzene ring.
2-Amino-1,4-benzenedisulfonic acid: Another sulfonic acid derivative with two sulfonic acid groups and an amino group.
Uniqueness: 4-[(Propan-2-yl)amino]benzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfonic acid group and an isopropylamino group makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
80071-59-6 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
4-(propan-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)10-8-3-5-9(6-4-8)14(11,12)13/h3-7,10H,1-2H3,(H,11,12,13) |
Clave InChI |
CQRJBGVRCUHROE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
